tert-butyl(3R)-3-isothiocyanatopyrrolidine-1-carboxylate
Description
tert-Butyl(3R)-3-isothiocyanatopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group at the 1-position and an isothiocyanate (-N=C=S) functional group at the 3-position (R-configuration). This compound is of significant interest in organic synthesis and medicinal chemistry due to the reactivity of the isothiocyanate group, which enables conjugation with amines, thiols, or other nucleophiles to form thioureas or related derivatives . The tert-butyl carbamate (Boc) group provides stability under basic and nucleophilic conditions while being cleavable under acidic conditions, making it a versatile intermediate in multi-step syntheses.
Properties
Molecular Formula |
C10H16N2O2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
tert-butyl (3R)-3-isothiocyanatopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-5-4-8(6-12)11-7-15/h8H,4-6H2,1-3H3/t8-/m1/s1 |
InChI Key |
BRHYXIAYPHYBDB-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)N=C=S |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N=C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(3R)-3-isothiocyanatopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with thiophosgene or other isothiocyanate sources under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The use of solvents such as dichloromethane or tetrahydrofuran can facilitate the reaction, and the temperature is often maintained at low to moderate levels to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of flow microreactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(3R)-3-isothiocyanatopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions include thiourea derivatives, carboxylic acids, and various oxidized or reduced forms of the original compound .
Scientific Research Applications
tert-Butyl(3R)-3-isothiocyanatopyrrolidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl(3R)-3-isothiocyanatopyrrolidine-1-carboxylate involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, potentially leading to inhibition or activation of specific biochemical pathways . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites present in the target molecules .
Comparison with Similar Compounds
Compound A : (R)-tert-Butyl 3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate
- Structure : Replaces the pyrrolidine ring with a piperidine ring and substitutes the isothiocyanate group with an imidazo-pyrrolo-pyrazine heterocycle.
- Unlike the isothiocyanate group, this substituent is less reactive toward nucleophiles.
- Applications : Likely used in medicinal chemistry for targeting enzyme active sites.
Compound B : tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
- Structure : Features a pyridinyloxy-methyl substituent at the 3-position.
- Reactivity : The halogenated pyridine group enables cross-coupling reactions (e.g., Suzuki-Miyaura). The absence of an isothiocyanate limits its use in conjugation chemistry.
- Applications: Potential intermediate in agrochemical or pharmaceutical synthesis.
Compound C : tert-Butyl (3R,4R)-3-amino-4-(hydroxymethyl)-3-(isothiazol-5-yl)pyrrolidine-1-carboxylate
- Structure: Contains an amino group, hydroxymethyl group, and isothiazole ring at the 3-position.
- Reactivity: The amino group allows for amide bond formation, while the hydroxymethyl group offers a site for further functionalization (e.g., oxidation to carboxylic acid).
- Applications: Potential use in peptidomimetics or as a building block for bioactive molecules.
Stereochemical and Backbone Modifications
- Stereochemistry : The target compound’s (3R) configuration contrasts with (±)-trans isomers in analogs like (±)-trans-1-tert-butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate . Stereochemistry significantly impacts binding affinity in chiral environments (e.g., enzyme active sites).
- Backbone Flexibility : Piperidine-based analogs (e.g., Compound A) exhibit increased conformational flexibility compared to pyrrolidine derivatives, affecting target selectivity.
Reactivity and Stability
- Isothiocyanate vs. Thiourea : The target compound’s isothiocyanate group is more reactive toward amines than the thiourea group in intermediates like (R)-tert-butyl 3-((5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)methylcarbamothioyl)piperidine-1-carboxylate . Thioureas require harsher conditions for further transformations.
- Boc Group Stability : All compared compounds share the Boc group, ensuring stability during synthetic steps but requiring acidic conditions (e.g., TFA) for deprotection.
Data Table: Key Features of Compared Compounds
Research Findings and Implications
- Synthetic Utility : The target compound’s isothiocyanate group enables efficient bioconjugation, as seen in antibody-drug conjugate (ADC) synthesis, whereas pyridine- or heterocycle-substituted analogs are tailored for cross-coupling or target engagement .
- Biological Activity: Amino- and hydroxymethyl-substituted derivatives (e.g., Compound C) are explored in central nervous system (CNS) drug candidates due to their ability to penetrate the blood-brain barrier .
- Stability Considerations : All Boc-protected compounds require careful handling to avoid premature deprotection, but the isothiocyanate group’s moisture sensitivity necessitates anhydrous conditions during synthesis.
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